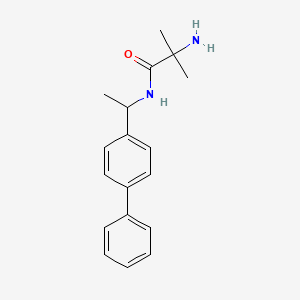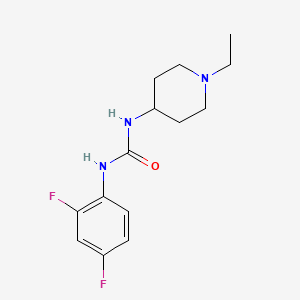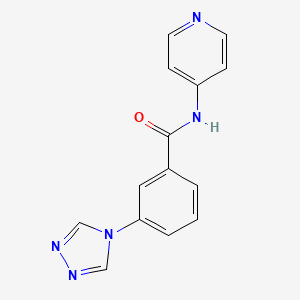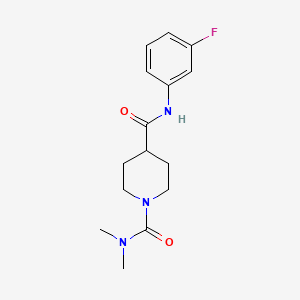
2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, commonly known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein Bromodomain-containing protein 4 (BRD4), which plays an important role in the regulation of gene expression. The inhibition of BRD4 has been shown to have therapeutic potential in the treatment of cancer, inflammation, and other diseases.
作用机制
BMS-986177 selectively inhibits the protein 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, which is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide plays an important role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, BMS-986177 disrupts this process and leads to the downregulation of genes that are involved in cell growth, inflammation, and other processes.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, BMS-986177 has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In inflammation, BMS-986177 has been shown to reduce the production of inflammatory cytokines, inhibit leukocyte recruitment, and improve outcomes in animal models of inflammatory diseases. In cardiovascular disease, BMS-986177 has been shown to improve cardiac function, reduce inflammation, and improve outcomes in animal models of heart failure.
实验室实验的优点和局限性
BMS-986177 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, which makes it a valuable tool for studying the role of 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide in various biological processes. Additionally, BMS-986177 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to the use of BMS-986177 in laboratory experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, the synthesis of BMS-986177 is complex and requires several purification steps, which may limit its availability for use in laboratory experiments.
未来方向
There are several future directions for the development and use of BMS-986177. One potential application is in the treatment of cancer, where BMS-986177 may be used as a single agent or in combination with other therapies to improve outcomes in patients with various types of cancer. Additionally, BMS-986177 may have potential applications in the treatment of other diseases, such as inflammation and cardiovascular disease. Further research is needed to fully understand the potential of BMS-986177 and to identify additional applications for this promising molecule.
合成方法
The synthesis of BMS-986177 involves several steps, including the coupling of 4-bromobiphenyl with 2-methylpropanamide, followed by the addition of an amine group to the resulting intermediate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
BMS-986177 has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, BMS-986177 has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including leukemia, lymphoma, and solid tumors. In inflammation, BMS-986177 has been shown to reduce the production of inflammatory cytokines and improve outcomes in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. In cardiovascular disease, BMS-986177 has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
属性
IUPAC Name |
2-amino-2-methyl-N-[1-(4-phenylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(20-17(21)18(2,3)19)14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-13H,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIXKFNUBCYZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)

![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(2-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5381429.png)
![N-isopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5381432.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5381441.png)
![N-(3-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5381445.png)
![1-cyclopentyl-5-{[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5381446.png)